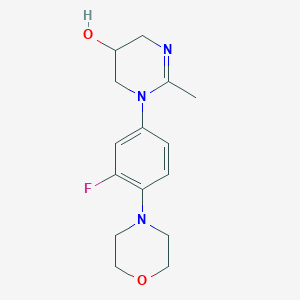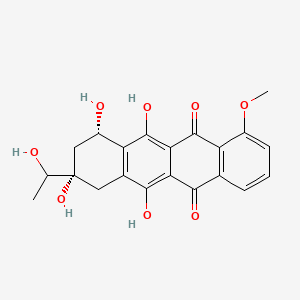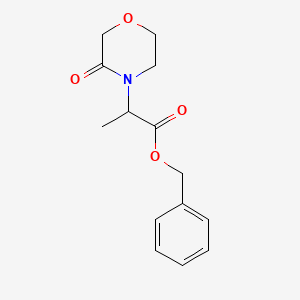
17beta-Hydroxy Exemestane Sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 17beta-Hydroxy Exemestane Sulfamate involves several steps, starting from the parent compound Exemestane. The key synthetic route includes the introduction of a sulfamate group at the 17beta-hydroxy position of Exemestane. The reaction conditions typically involve the use of sulfamoyl chloride and a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Analyse Des Réactions Chimiques
17beta-Hydroxy Exemestane Sulfamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols or amines.
Applications De Recherche Scientifique
17beta-Hydroxy Exemestane Sulfamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference material in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein interactions, particularly in the context of proteomics research.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hormone-responsive cancers such as breast cancer.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of 17beta-Hydroxy Exemestane Sulfamate involves its interaction with specific molecular targets and pathways. As a derivative of Exemestane, it likely functions as an aromatase inhibitor, blocking the conversion of androgens to estrogens in the body. This inhibition reduces estrogen levels, which can help in the treatment of estrogen-dependent cancers .
The compound binds irreversibly to the active site of the aromatase enzyme, leading to permanent inhibition. This action results in decreased estrogen production, which can slow the growth of hormone-responsive tumors .
Comparaison Avec Des Composés Similaires
17beta-Hydroxy Exemestane Sulfamate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Exemestane: The parent compound, which is also an aromatase inhibitor used in the treatment of breast cancer.
Anastrozole: Another aromatase inhibitor with a different chemical structure, used for similar therapeutic purposes.
The uniqueness of this compound lies in its sulfamate group, which may confer additional biological activities and interactions compared to other aromatase inhibitors .
Propriétés
Formule moléculaire |
C20H27NO4S |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-6-methylidene-3-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] sulfamate |
InChI |
InChI=1S/C20H27NO4S/c1-12-10-14-15-4-5-18(25-26(21,23)24)20(15,3)9-7-16(14)19(2)8-6-13(22)11-17(12)19/h6,8,11,14-16,18H,1,4-5,7,9-10H2,2-3H3,(H2,21,23,24)/t14-,15-,16-,18-,19+,20-/m0/s1 |
Clé InChI |
BXBPPIUOJFDEQT-NHWXPXPKSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)N)CC(=C)C4=CC(=O)C=C[C@]34C |
SMILES canonique |
CC12CCC3C(C1CCC2OS(=O)(=O)N)CC(=C)C4=CC(=O)C=CC34C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


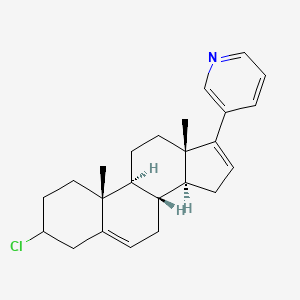
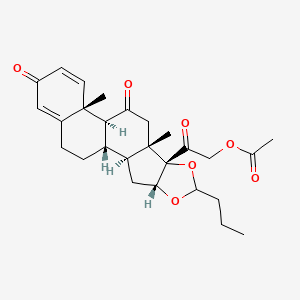
![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)
![4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester](/img/structure/B13863201.png)




![(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13863224.png)
![2-Benzyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13863230.png)
![2-methoxy-N1-methyl-N1-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,4-diamine](/img/structure/B13863232.png)
